molecular formula C22H28N2O3S B2596443 N-mesityl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021040-97-0

N-mesityl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2596443
CAS RN: 1021040-97-0
M. Wt: 400.54
InChI Key: KRHQLBWFRQUCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-mesityl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been shown to have therapeutic potential in the treatment of cancer, inflammatory diseases, and neurological disorders. MS-275 is a promising HDAC inhibitor that has been extensively studied in preclinical and clinical trials.

Scientific Research Applications

a. α-Glucosidase Inhibition: The compound has been investigated as an α-glucosidase inhibitor, which is relevant for managing diabetes. In particular, compound W24 demonstrated promising α-glucosidase inhibitory activity with an IC50 value of 53.0 ± 7.7 μM, making it competitive with the marketed drug acarbose .

Anti-Tubercular Activity

In another context, novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Hydrogen-Borrowing Catalysis

Under hydrogen-borrowing conditions, Mn(I) composite catalyzed the selective hydro-amination of allyl alcohols and secondary allylic alcohols. The synthesis of 3-benzyl(methyl)amino phenyl propane-1-ol 175 involved treating 1-phenylprop-2-en-1-ol 173 with N-methyl-1-phenylmethanamine 174 and subjecting it to Mn .

NHC-Catalyzed Reactions

The N-mesityl group has been studied in NHC-catalyzed reactions. It renders the initial addition of the NHC to aldehydes irreversible, accelerating the formation of products .

properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-16-13-17(2)22(18(3)14-16)23-21(25)15-19-9-7-8-12-24(19)28(26,27)20-10-5-4-6-11-20/h4-6,10-11,13-14,19H,7-9,12,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHQLBWFRQUCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.